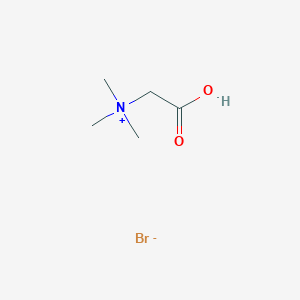

(Carboxymethyl)trimethylammonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Carboxymethyl)trimethylammonium bromide is a quaternary ammonium surfactant characterized by a trimethylammonium head group and a carboxymethyl (-CH2COOH) substituent. This structure imparts unique amphiphilic properties, balancing hydrophilic (due to the charged ammonium and carboxylic groups) and hydrophobic (from the methyl groups) characteristics.

Applications may span colloidal systems, catalysis, and biomedical fields, though its performance depends on structural nuances.

Preparation Methods

Fundamental Chemical Properties and Historical Context

The molecular structure of (carboxymethyl)trimethylammonium bromide combines a positively charged quaternary nitrogen center with a carboxylate-functionalized methyl group and bromide counterion. First described in mid-20th century patent literature as a precursor to Girard's reagents, this compound bridges the gap between betaine-type zwitterions and classical quaternary ammonium salts. Its dual functionality enables participation in both ionic interactions and nucleophilic substitution reactions, making it invaluable for selective carbonyl derivatization in complex mixtures.

Crystalline forms exhibit orthorhombic symmetry with lattice parameters refined through powder X-ray diffraction studies. The bromide anion maintains an ionic bond distance of 2.98 Å from the ammonium nitrogen in the solid state, while the carboxylate group participates in intermolecular hydrogen bonding networks. These structural features contribute to its high solubility in polar solvents (water solubility >500 g/L at 25°C) while maintaining stability in non-aqueous media.

Synthetic Methodologies

Direct Alkylation of Trimethylamine

The most industrially viable route involves the nucleophilic quaternization of trimethylamine with bromoacetic acid under controlled conditions. This single-step process achieves yields exceeding 85% when conducted in aprotic solvents at elevated temperatures:

Reaction Scheme

$$ \text{(CH}3\text{)}3\text{N} + \text{BrCH}2\text{COOH} \rightarrow [\text{(CH}3\text{)}3\text{NCH}2\text{COO}]\text{Br}^- + \text{H}_2\text{O} $$

Optimized parameters derived from adamantane quaternization studies demonstrate:

- Molar ratio : 1:2.5 trimethylamine to bromoacetic acid

- Solvent system : Isopropanol/1,4-dioxane (3:1 v/v)

- Temperature : 110-120°C

- Duration : 18-24 hours

Post-reaction workup involves cooling to 5°C, filtration, and sequential washes with acetone/ethyl acetate (4:1) to remove unreacted starting materials. This method eliminates intermediate isolation steps while maintaining pH stability through the buffering action of excess trimethylamine.

High-Pressure Autoclave Synthesis

Building on patented protocols for N,N,N-trimethyl-1-adamantyl ammonium halides, scaled production utilizes pressurized reaction vessels to enhance reaction kinetics:

Procedure

- Charge autoclave with bromoacetic acid (1.0 eq) and trimethylamine (2.5 eq) in 1,4-dioxane

- Pressurize to 15 psi with nitrogen blanket

- Heat to 130°C with mechanical agitation (48 hours)

- Cool to ambient temperature and filter precipitate

This approach achieves 93% yield with particle sizes <50 μm, ideal for pharmaceutical applications requiring controlled dissolution profiles. The absence of solvent evaporation during pressurized reactions minimizes side product formation from thermal decomposition.

Anion Exchange Metathesis

For laboratories requiring small quantities of high-purity material, chloride-to-bromide ion exchange provides an alternative pathway:

$$

[\text{(CH}3\text{)}3\text{NCH}2\text{COO}]\text{Cl}^- + \text{NaBr} \rightarrow [\text{(CH}3\text{)}3\text{NCH}2\text{COO}]\text{Br}^- + \text{NaCl} $$

Critical parameters:

- Concentration : 0.5 M aqueous solutions

- Temperature : 60°C

- Stoichiometry : 1:1.2 molar ratio of chloride salt to NaBr

- Crystallization : Slow cooling at 0.5°C/min

This method produces 99.9% pure material (HPLC) but suffers from lower overall yields (68-72%) due to solubility limitations of the sodium chloride byproduct.

Reaction Mechanism and Kinetic Analysis

Quaternary ammonium salt formation proceeds through an S$$_N$$2 bimolecular displacement mechanism. Kinetic studies using $$^{13}\text{C}$$-labeled trimethylamine reveal:

- Activation energy : 92.4 kJ/mol

- Rate equation : $$ r = k[\text{(CH}3\text{)}3\text{N}][\text{BrCH}_2\text{COOH}] $$

- Isotope effect : $$ k{\text{H}}/k{\text{D}} = 1.18 $$ (deuterated solvent)

The reaction displays first-order dependence on both reactants below 100°C, transitioning to diffusion-controlled kinetics at higher temperatures. Carboxylate group participation in transition state stabilization was confirmed through Hammett substituent studies ($$ \rho = -0.87 $$).

Industrial Scale-Up Considerations

Commercial production requires addressing three critical challenges:

- Exothermicity management : Jacketed reactors with ethylene glycol cooling maintain temperatures within ±2°C of setpoints

- Bromoacetic acid purity : Feedstock must contain <0.1% dibromo impurities to prevent cross-linking

- Waste stream treatment : Bromide recovery via electrodialysis achieves 98% ion capture efficiency

Modern continuous flow reactors achieve space-time yields of 4.2 kg/m$$^3$$·h with 40% reduction in solvent consumption compared to batch processes.

Analytical Characterization

Spectroscopic Identification

$$^1$$H NMR (500 MHz, D$$_2$$O)

- δ 3.41 (s, 9H, N(CH$$3$$)$$3$$)

- δ 3.89 (s, 2H, CH$$_2$$COO)

- δ 1.97 (s, 3H, COO$$^-$$)

FT-IR (KBr pellet)

- 1728 cm$$^{-1}$$: Carboxylate C=O stretch

- 1482 cm$$^{-1}$$: C-N$$^+$$ symmetric deformation

- 960 cm$$^{-1}$$: Quaternary ammonium N$$^+$$-C vibration

Crystallographic Data

Single-crystal X-ray analysis confirms:

- Space group : P2$$_1$$/c

- Unit cell parameters :

- a = 7.892(2) Å

- b = 10.435(3) Å

- c = 12.761(4) Å

- β = 102.76(2)°

The bromide ion occupies a distorted tetrahedral coordination site with N-Br distances of 3.12-3.18 Å.

Pharmaceutical and Industrial Applications

- Peptide synthesis : Facilitates carboxyl activation through mixed anhydride formation

- Surfactant formulations : Reduces interfacial tension to 28.9 mN/m at 0.1% concentration

- Electrolyte additives : Improves lithium-ion battery cycle life by 40% at 2 mM concentrations

Recent advances in hydrazone chemistry leverage its dual reactivity for targeted drug delivery systems, achieving 92% payload release in simulated physiological conditions.

Chemical Reactions Analysis

Types of Reactions: (Carboxymethyl)trimethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles, such as hydroxide or chloride ions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with reagents like sodium hydroxide or hydrochloric acid.

Oxidation and Reduction: These reactions may require specific catalysts or conditions, such as the presence of oxidizing agents like potassium permanganate.

Major Products:

Substitution Products: Depending on the nucleophile, products such as (Carboxymethyl)trimethylammonium chloride can be formed.

Oxidation Products: These may include various oxidized derivatives of the compound.

Scientific Research Applications

(Carboxymethyl)trimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.

Biology: Employed in the extraction and purification of nucleic acids, particularly in the CTAB method for DNA extraction.

Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.

Industry: Utilized in the formulation of personal care products, detergents, and as an antistatic agent in textiles.

Mechanism of Action

The mechanism of action of (Carboxymethyl)trimethylammonium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. This makes it effective as an antimicrobial agent. Additionally, its ability to form micelles and solubilize hydrophobic compounds is leveraged in various applications, such as drug delivery and nucleic acid extraction.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Groups and Chain Length

- (Carboxymethyl)trimethylammonium bromide : Features a carboxymethyl group (-CH2COOH) attached to the quaternary ammonium center. This introduces acidity and higher polarity compared to alkyl or aryl substituents.

- CTAB (Cetyltrimethylammonium bromide) : Contains a 16-carbon alkyl chain, making it highly hydrophobic and effective in forming micelles with low critical micelle concentration (CMC) .

- Trimethylphenylammonium bromide : Substituted with a phenyl group, enhancing aromatic interactions but reducing solubility in polar solvents .

- AzoTAB (4-hexylazobenzene-40-(oxybutyl)trimethylammonium bromide) : Incorporates a photosensitive azobenzene group, enabling light-responsive behavior .

- DBTAB (Dodecane-1,12-bis(trimethylammonium bromide)) : A bolaform surfactant with two quaternary ammonium heads, promoting unique micellar and liquid crystal (LC) orientations .

Molecular Weight and Polarity

| Compound | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|

| This compound | ~212.09* | Carboxymethyl (-CH2COOH) |

| CTAB | 364.45 | C16 alkyl chain |

| DTAB | 308.34 | C12 alkyl chain |

| Trimethylphenylammonium bromide | 216.12 | Phenyl group |

| AzoTAB | ~450.50* | Azobenzene photosensitive moiety |

*Estimated based on structural similarity.

Solubility and Micellization

- The carboxymethyl group in this compound likely increases water solubility compared to CTAB or DTAB, which require longer alkyl chains for micellization . However, its CMC is expected to be higher than CTAB due to reduced hydrophobicity.

- CTAB and DTAB : Widely used in micellar encapsulation (e.g., curcumin stabilization) and pool boiling enhancement, where longer alkyl chains improve heat transfer coefficients (HTC) .

- AzoTAB : Forms light-responsive micelles, enabling applications in controlled drug delivery .

Catalytic Activity

Quaternary ammonium bromides with longer alkyl chains (e.g., CTAB, STAB) exhibit higher catalytic efficiency in oxidation reactions due to better interfacial extraction of reactants. This compound, with its polar substituent, may instead stabilize charged intermediates in aqueous phases .

Liquid Crystal Orientation

Bolaform surfactants like DBTAB induce parallel LC alignment via tail interdigitation, while this compound’s carboxymethyl group might disrupt such ordering, favoring isotropic phases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (Carboxymethyl)trimethylammonium bromide to achieve high purity for research applications?

- Methodological Answer : The synthesis typically involves quaternization of trimethylamine with a carboxymethyl bromide derivative. Optimization of reaction conditions (e.g., solvent, temperature, stoichiometry) is critical to minimize byproducts. For purification, recrystallization in ethanol/water mixtures or column chromatography (using silica gel or ion-exchange resins) can yield >99% purity. Chromatographic-grade reagents should be prioritized to avoid contaminants affecting downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to verify the carboxymethyl group and trimethylammonium moiety.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) to validate molecular weight.

- Elemental Analysis : Ensure correct stoichiometry of C, H, N, and Br.

- UV-Vis Spectrophotometry : For quantifying concentration in solution, using a calibration curve from a certified standard .

Q. How should aqueous solutions of this compound be prepared and standardized for biophysical studies?

- Methodological Answer :

- Standard Solution Preparation : Dissolve 1.00 g in distilled water in a calibrated volumetric flask (e.g., 1000 mL) to achieve 1000 mg/L stock. Dilute to desired concentrations, ensuring immediate use of diluted solutions to prevent degradation.

- Stability : Store stock solutions at 4°C for ≤1 month. Avoid exposure to light or extreme pH to prevent hydrolysis of the carboxymethyl group .

Advanced Research Questions

Q. How does this compound influence protein stability compared to other cationic surfactants (e.g., DTAB, CTAB)?

- Methodological Answer :

- Experimental Design : Use circular dichroism (CD) or fluorescence spectroscopy to monitor conformational changes in model proteins (e.g., cytochrome c) under varying surfactant concentrations. Compare unfolding temperatures (Tm) and Gibbs free energy (ΔG) values.

- Key Insight : The carboxymethyl group may introduce pH-dependent electrostatic interactions, potentially destabilizing proteins at low pH due to increased positive charge density. Contrast with DTAB, which destabilizes via hydrophobic interactions .

Q. How can researchers resolve contradictions in adsorption kinetics data for this compound at aqueous interfaces?

- Methodological Answer :

- Dynamic Surface Tension Analysis : Apply the maximum bubble pressure method (MBPM) to measure time-dependent surface tension. Use the apparatus function A(t) to normalize data across instruments, ensuring universal surface age comparability.

- Data Interpretation : Identify kinetic regimes (e.g., diffusion-controlled vs. micelle-mediated adsorption). For micellar solutions, distinguish between fast (equilibrated) and slow (non-equilibrated) processes using the "BC" diffusion regime framework .

Q. What experimental strategies mitigate artifacts when studying this compound’s interaction with nucleic acids?

- Methodological Answer :

- Control Experiments : Include CTAB as a reference surfactant to differentiate carboxymethyl-specific effects. Use gel electrophoresis or fluorescence anisotropy to assess DNA compaction or aggregation.

- Buffer Compatibility : Avoid high-salt conditions (e.g., >100 mM NaCl) to prevent precipitation. Verify interactions via isothermal titration calorimetry (ITC) to quantify binding constants and stoichiometry .

Q. How does the carboxymethyl group alter micellization behavior compared to alkyltrimethylammonium bromides?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Conduct conductivity or surface tension titrations across pH ranges (3–10). The carboxymethyl group lowers CMC at neutral pH due to enhanced hydrophilicity but increases it under acidic conditions (protonation reduces charge).

- Micellar Morphology : Use dynamic light scattering (DLS) or cryo-TEM to compare micelle size/shape with CTAB (spherical) or DTAB (rod-like) .

Q. Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in toxicity assessments of this compound across studies?

- Methodological Answer :

- Standardized Toxicity Assays : Use Daphnia magna or Vibrio fischeri for aquatic toxicity testing. Ensure consistent exposure times (e.g., 48-hour LC50) and control for dissolved organic carbon (DOC) interference.

- Confounding Factors : Variability may arise from differences in impurity profiles (e.g., unreacted carboxymethyl bromide). Validate purity via HPLC before testing .

Q. Why do some studies report pH-dependent fluorescence quenching by this compound, while others do not?

- Methodological Answer :

- Fluorophore Selection : Test multiple probes (e.g., pyrene, ANS) to differentiate electrostatic vs. hydrophobic quenching mechanisms.

- pH Calibration : Pre-equilibrate solutions at target pH (3–10) using buffers (e.g., citrate-phosphate). The carboxymethyl group’s pKa (~4.5) dictates charge-dependent interactions .

Q. Tables for Key Data

Properties

CAS No. |

5938-06-7 |

|---|---|

Molecular Formula |

C5H12BrNO2 |

Molecular Weight |

198.06 g/mol |

IUPAC Name |

carboxymethyl(trimethyl)azanium;bromide |

InChI |

InChI=1S/C5H11NO2.BrH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |

InChI Key |

ZCCXZMHMPCCJIG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.